Cas no 1001519-40-9 (1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide)

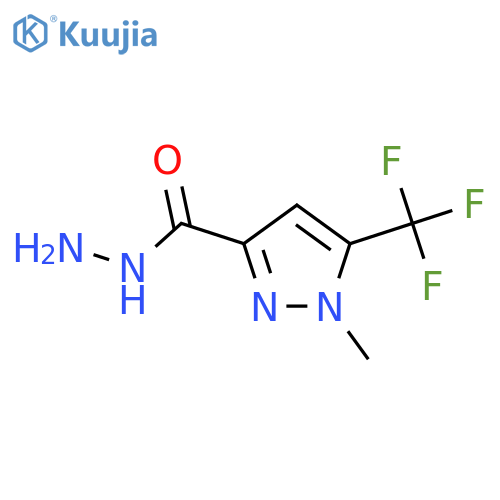

1001519-40-9 structure

商品名:1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide

CAS番号:1001519-40-9

MF:C6H7F3N4O

メガワット:208.141190767288

MDL:MFCD03419818

CID:3058848

PubChem ID:7019430

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide

- SB86732

- BBL038622

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide

- 1-Methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic acid hydrazide

- DTXSID201158420

- STK312334

- EN300-228480

- 1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide

- AKOS000308273

- 1001519-40-9

- CS-0240454

- BQB51940

-

- MDL: MFCD03419818

- インチ: InChI=1S/C6H7F3N4O/c1-13-4(6(7,8)9)2-3(12-13)5(14)11-10/h2H,10H2,1H3,(H,11,14)

- InChIKey: JEMCLXOSBQIDKX-UHFFFAOYSA-N

- ほほえんだ: CN1C(C(F)(F)F)=CC(C(NN)=O)=N1

計算された属性

- せいみつぶんしりょう: 208.05719535Da

- どういたいしつりょう: 208.05719535Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB498444-1 g |

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |

1001519-40-9 | 1g |

€398.20 | 2022-03-01 | ||

| Chemenu | CM483102-1g |

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |

1001519-40-9 | 95% | 1g |

$407 | 2022-06-14 | |

| Enamine | EN300-228480-10.0g |

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |

1001519-40-9 | 95% | 10.0g |

$1977.0 | 2024-06-20 | |

| Enamine | EN300-228480-0.1g |

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |

1001519-40-9 | 95% | 0.1g |

$203.0 | 2024-06-20 | |

| Enamine | EN300-228480-1.0g |

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |

1001519-40-9 | 95% | 1.0g |

$583.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311124-2.5g |

1-methyl-5-(trifluoromethyl)-1h-pyraZole-3-carbohydrazide |

1001519-40-9 | 95+% | 2.5g |

¥22755 | 2023-04-17 | |

| Fluorochem | 026751-250mg |

1-Methyl-5-trifluoromethyl-1 H -pyrazole-3-carboxylic acid hydrazide |

1001519-40-9 | 250mg |

£85.00 | 2022-03-01 | ||

| Fluorochem | 026751-1g |

1-Methyl-5-trifluoromethyl-1 H -pyrazole-3-carboxylic acid hydrazide |

1001519-40-9 | 1g |

£287.00 | 2022-03-01 | ||

| Enamine | EN300-228480-5g |

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |

1001519-40-9 | 95% | 5g |

$1276.0 | 2023-09-15 | |

| Enamine | EN300-228480-2.5g |

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |

1001519-40-9 | 95% | 2.5g |

$843.0 | 2024-06-20 |

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1001519-40-9 (1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide) 関連製品

- 198348-94-6(1-Acetyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole)

- 262292-02-4(3-tert-butyl-1H-pyrazole-5-carbohydrazide)

- 25016-09-5(1,3-Dimethyl-1H-pyrazole-5-carbaldehyde)

- 139756-02-8(4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide)

- 154471-65-5(1-Methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1082065-80-2(1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde)

- 175137-32-3(1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide)

- 27258-33-9(1-Methyl-1H-pyrazole-5-carbaldehyde)

- 165743-61-3(Ethanone,1-(1,5-diethyl-1H-pyrazol-3-yl)-)

- 165743-69-1(Ethanone,1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1001519-40-9)1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide

清らかである:99%

はかる:1g

価格 ($):370.0